N-Methyllindcarpine

Description

Properties

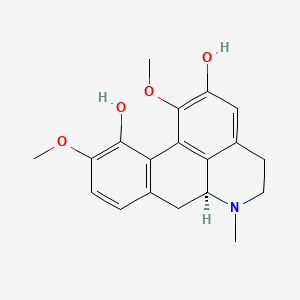

IUPAC Name |

(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-20-7-6-11-9-13(21)19(24-3)17-15(11)12(20)8-10-4-5-14(23-2)18(22)16(10)17/h4-5,9,12,21-22H,6-8H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKKEBKZSKSAPX-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Methyllindcarpine: A Technical Guide to its Discovery, Isolation, and Biological Activity

A Note on Nomenclature: The compound "N-Methyllindcarpine" is not widely documented under this specific name in scientific literature. This guide focuses on (+)-N-methyllaurotetanine , an aporphine (B1220529) alkaloid isolated from Lindera aggregata. Given the context of alkaloids from this plant genus, it is highly probable that "N-Methyllindcarpine" is a synonym or a closely related structure to (+)-N-methyllaurotetanine. Synonyms for (+)-N-methyllaurotetanine include Lauroscholtzine and Rogersine[1][2].

Introduction

Lindera aggregata (Sims) Kosterm is an evergreen shrub widely distributed in Southern China, Japan, and Southeast Asia. The dried root of this plant, known as "Wuyao" in Traditional Chinese Medicine, has a long history of use for treating a variety of ailments, including cardiac, renal, and rheumatic diseases[3][4]. Phytochemical investigations of Lindera aggregata have revealed a rich diversity of bioactive compounds, primarily sesquiterpenoids, flavonoids, and isoquinoline (B145761) alkaloids[5]. Among these, the alkaloids have garnered significant interest for their potential therapeutic applications, exhibiting antitumor, anti-inflammatory, antiviral, and antimicrobial activities. This guide provides a detailed overview of the discovery, isolation, and biological characterization of the prominent aporphine alkaloid, (+)-N-methyllaurotetanine.

Discovery and Isolation

(+)-N-methyllaurotetanine is a naturally occurring aporphine alkaloid that has been successfully isolated from the roots of Lindera aggregata. Its structure was elucidated through various spectroscopic and chemical methods, including 2D NMR techniques, which have been crucial for the complete assignment of its nuclear magnetic resonance signals. This compound has also been identified in other plant species, such as Litsea glutinosa and Eschscholzia californica (Californian poppy).

Experimental Protocol: Extraction and Isolation of (+)-N-Methyllaurotetanine

The following protocol is a composite methodology based on established procedures for the isolation of aporphine alkaloids from Lindera aggregata.

1. Plant Material and Preparation:

- The dried roots of Lindera aggregata are collected and authenticated.

- The root material (e.g., 5.0 kg) is ground into a coarse powder to increase the surface area for extraction.

2. Extraction:

- The powdered root material is subjected to extraction with a suitable solvent, typically ethanol (B145695) or methanol (B129727), at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.

- The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract (e.g., 370 g from 5.0 kg of starting material).

3. Acid-Base Partitioning for Alkaloid Enrichment:

- The crude extract is suspended in an acidic aqueous solution (e.g., 2-5% HCl) and filtered.

- The acidic solution, containing the protonated alkaloids, is then washed with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.

- The pH of the aqueous layer is adjusted to be alkaline (e.g., pH 9-10) with a base like ammonium (B1175870) hydroxide.

- The free alkaloids are then extracted from the alkaline solution using an organic solvent such as chloroform (B151607) or dichloromethane.

- The organic solvent is evaporated to yield a crude alkaloid fraction (e.g., a yield of approximately 1.52% from the initial dried root material has been reported for total alkaloids).

4. Chromatographic Purification:

- Silica (B1680970) Gel Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on a silica gel stationary phase. Elution is performed with a gradient of solvents, commonly a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

- Size-Exclusion Chromatography: Fractions containing the target compound are often further purified using Sephadex LH-20 column chromatography with methanol as the eluent to separate compounds based on their size.

- Further Purification: Depending on the purity, additional chromatographic steps using MCI-gel or preparative HPLC may be employed.

- Recrystallization: The purified (+)-N-methyllaurotetanine is obtained as a solid, which can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol) to yield the final product.

5. Structure Elucidation:

- The structure of the isolated compound is confirmed using modern spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, HSQC, HMBC, and NOESY).

Visualization of Experimental Workflow

Quantitative Data Summary

The following table summarizes the quantitative data associated with the isolation and biological activity of (+)-N-methyllaurotetanine and related extracts from Lindera aggregata.

| Parameter | Value | Source Plant Part | Reference |

| Isolation Yields | |||

| Crude Extract Yield | 7.4% (370 g from 5.0 kg) | Root | |

| Total Alkaloid Fraction Yield | 1.52% | Root | |

| Biological Activity | |||

| Inhibition of Superoxide (B77818) Anion Generation (IC₅₀) | 8.36 ± 0.11 μM | N/A |

Biological Activity and Signaling Pathways

(+)-N-methyllaurotetanine, along with other alkaloids from Lindera aggregata, has demonstrated notable biological activities, particularly anti-inflammatory effects. The inhibition of superoxide anion generation in human neutrophils is a key indicator of its potent anti-inflammatory and antioxidant potential. While the precise molecular mechanisms for (+)-N-methyllaurotetanine are still under investigation, the anti-inflammatory actions of many phytochemicals are known to be mediated through the modulation of key cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Proposed Mechanism of Action via NF-κB Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Anti-inflammatory compounds like (+)-N-methyllaurotetanine likely inhibit this pathway by preventing IκBα degradation, thereby blocking NF-κB nuclear translocation and subsequent gene expression.

Proposed Mechanism of Action via MAPK Pathway

The MAPK signaling pathways, comprising cascades such as ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation. Upon activation by inflammatory stimuli, a three-tiered kinase cascade (MAP3K → MAP2K → MAPK) is initiated. Activated MAPKs then phosphorylate various transcription factors, such as AP-1 (Activator protein-1), which in turn regulate the expression of inflammatory mediators. Many natural anti-inflammatory agents exert their effects by inhibiting the phosphorylation, and thus the activation, of key kinases within the MAPK cascades, leading to a downstream reduction in the production of pro-inflammatory cytokines and enzymes.

Conclusion

(+)-N-methyllaurotetanine, an aporphine alkaloid from Lindera aggregata, stands out as a compound with significant therapeutic potential, particularly in the realm of anti-inflammatory drug development. Its effective isolation from a natural source, coupled with potent biological activity, makes it an attractive candidate for further research. While the precise molecular targets are yet to be fully elucidated, it is hypothesized that its anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways. Future studies should focus on confirming these mechanisms, exploring the structure-activity relationship of related alkaloids, and evaluating its efficacy and safety in preclinical and clinical settings.

References

- 1. N-Methyllaurotetanine | C20H23NO4 | CID 16573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methyllaurotetanine [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-methyllaurotetanine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Methyllindcarpine: Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyllindcarpine, scientifically identified as (+)-N-methyllaurotetanine, is a naturally occurring aporphine (B1220529) alkaloid. This technical guide provides a comprehensive overview of its primary natural source, detailed protocols for its isolation, and a summary of its known biological activities. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Source and Origin

The primary natural source of N-Methyllindcarpine is the root of Lindera aggregata (Sims) Kosterm., a plant belonging to the Lauraceae family.[1][2] This plant has a long history of use in traditional Chinese medicine, where it is known as "Wuyao".[1] Lindera aggregata is primarily distributed in the temperate and subtropical regions of Asia. The roots of this plant are a rich source of various bioactive compounds, including sesquiterpenoids and a diverse array of alkaloids, with N-Methyllindcarpine being a notable constituent.[1][2]

Chemical and Physical Properties

N-Methyllindcarpine is classified as an aporphine alkaloid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C20H23NO4 | |

| Molecular Weight | 341.4 g/mol | |

| CAS Number | 2169-44-0 | |

| Synonyms | (+)-N-methyllaurotetanine, Lauroscholtzine, Rogersine | |

| Appearance | Not explicitly stated in the search results | |

| Solubility | Not explicitly stated in the search results |

Experimental Protocols: Isolation of N-Methyllindcarpine from Lindera aggregata

The following protocol is a synthesized methodology based on established procedures for the isolation of alkaloids from the roots of Lindera aggregata.

3.1. Plant Material and Extraction

-

Preparation of Plant Material: Air-dried and powdered roots of Lindera aggregata are used as the starting material.

-

Extraction: The powdered root material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The extraction process is typically repeated multiple times to ensure the complete recovery of alkaloids. The resulting ethanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.

3.2. Acid-Base Extraction for Alkaloid Enrichment

-

Acidification: The crude ethanol extract is suspended in a 2% aqueous solution of hydrochloric acid (HCl).

-

Removal of Neutral and Acidic Components: The acidic solution is then partitioned with chloroform (B151607) (CHCl3) to remove non-alkaloidal, neutral, and weakly acidic compounds.

-

Basification and Alkaloid Extraction: The remaining acidic aqueous layer is basified with ammonium (B1175870) hydroxide (B78521) (NH4OH) to a pH of 9-10. This deprotonates the alkaloid hydrochlorides, converting them into their free base form. The basified solution is then extracted with chloroform to transfer the free alkaloids into the organic phase.

-

Concentration: The chloroform extract containing the total alkaloids is concentrated under reduced pressure to yield a crude alkaloid mixture.

3.3. Chromatographic Separation and Purification

-

Column Chromatography: The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel.

-

Elution Gradient: A gradient elution system is employed, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (B129727) (CHCl3-MeOH), with the methanol concentration gradually increasing.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing N-Methyllindcarpine.

-

Further Purification: Fractions containing the target compound are combined and may require further purification using techniques such as preparative TLC or repeated column chromatography with different solvent systems to yield pure N-Methyllindcarpine.

Workflow for the Isolation of N-Methyllindcarpine:

Biological Activity and Quantitative Data

N-Methyllindcarpine has demonstrated noteworthy biological activity, particularly as an anti-inflammatory agent.

4.1. Anti-inflammatory Activity

Studies have shown that (+)-N-methyllaurotetanine exhibits a significant inhibitory effect on the generation of superoxide (B77818) anions in human neutrophils. This activity is indicative of its potential to mitigate oxidative stress associated with inflammatory processes.

4.2. Quantitative Data

The following table summarizes the key quantitative data related to the biological activity of N-Methyllindcarpine.

| Biological Activity | Assay | Test System | IC50 Value | Source |

| Inhibition of Superoxide Anion Generation | Cytochrome c reduction assay | fMLP/CB-induced human neutrophils | 8.36 ± 0.11 μM |

Signaling Pathways and Mechanism of Action

The precise signaling pathways through which N-Methyllindcarpine exerts its anti-inflammatory effects have not been fully elucidated in the available research. However, its ability to inhibit superoxide anion production in neutrophils suggests a potential interaction with pathways that regulate the assembly and activation of the NADPH oxidase complex.

Proposed Mechanism of Action:

Further research is required to delineate the specific molecular targets and signaling cascades modulated by N-Methyllindcarpine. Investigating its effects on key inflammatory pathways such as NF-κB, MAPK, and JAK/STAT signaling could provide valuable insights into its therapeutic potential.

Conclusion and Future Directions

N-Methyllindcarpine, isolated from the roots of Lindera aggregata, is a promising natural product with demonstrated anti-inflammatory properties. This guide provides essential technical information for its sourcing, isolation, and biological evaluation. Future research should focus on:

-

Optimizing the isolation protocol for higher yields and purity.

-

Elucidating the detailed mechanism of action and identifying its specific molecular targets and signaling pathways.

-

Conducting a broader range of pharmacological studies to explore its potential in other therapeutic areas.

-

Investigating its structure-activity relationships through the synthesis of analogs.

The information compiled herein serves as a critical starting point for advancing the scientific understanding and potential therapeutic application of N-Methyllindcarpine.

References

Biosynthesis of N-Methyllindcarpine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyllindcarpine is an aporphine (B1220529) alkaloid identified in plants of the Actinodaphne genus. As a member of the vast family of benzylisoquinoline alkaloids (BIAs), its biosynthesis is of significant interest for potential pharmaceutical applications. This technical guide delineates the putative biosynthetic pathway of N-methyllindcarpine, drawing upon established principles of aporphine alkaloid formation. While specific enzymatic data for N-methyllindcarpine remains to be fully elucidated, this document provides a comprehensive overview of the likely enzymatic steps, key intermediates, and relevant experimental methodologies based on analogous pathways. This guide is intended to serve as a foundational resource for researchers investigating the biosynthesis of aporphine alkaloids and exploring their potential for metabolic engineering and drug development.

Introduction

Aporphine alkaloids constitute a large and structurally diverse class of isoquinoline (B145761) alkaloids, with over 500 known compounds.[1] They are characterized by a tetracyclic ring system formed through intramolecular C-C phenol (B47542) coupling of a benzylisoquinoline precursor.[2] N-Methyllindcarpine, along with its likely immediate precursor, lindcarpine, has been isolated from Actinodaphne pruinosa.[3] The co-occurrence of these two compounds strongly suggests that the final step in the biosynthesis of N-methyllindcarpine is the N-methylation of lindcarpine. This guide will detail the proposed biosynthetic route from primary metabolism to N-methyllindcarpine.

Proposed Biosynthetic Pathway of N-Methyllindcarpine

The biosynthesis of N-methyllindcarpine is proposed to follow the general pathway established for aporphine alkaloids, originating from the amino acid L-tyrosine. The key steps are outlined below and illustrated in the pathway diagram.

Formation of the Benzylisoquinoline Core

The pathway commences with the conversion of L-tyrosine into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules condense to form (S)-norcoclaurine, the central precursor for all benzylisoquinoline alkaloids. A series of O-methylations, N-methylation, and a hydroxylation, catalyzed by a cascade of O-methyltransferases (OMTs), an N-methyltransferase (NMT), and a cytochrome P450 monooxygenase, respectively, lead to the crucial branch-point intermediate, (S)-reticuline.[4]

Formation of the Aporphine Scaffold

The defining step in aporphine alkaloid biosynthesis is the intramolecular oxidative coupling of (S)-reticuline. This reaction is catalyzed by cytochrome P450 enzymes belonging to the CYP80G subfamily.[2] This coupling reaction forms the characteristic tetracyclic aporphine core. The specific product of this reaction depends on the regioselectivity of the coupling.

Post-Coupling Modifications to form Lindcarpine

Following the formation of the initial aporphine scaffold, a series of tailoring reactions, including hydroxylations and O-methylations, are necessary to produce lindcarpine. The exact sequence of these events and the specific enzymes involved in the biosynthesis of lindcarpine from the initial aporphine product have not yet been experimentally determined. However, based on the structure of lindcarpine, these modifications are catalyzed by additional cytochrome P450 hydroxylases and O-methyltransferases.

Final N-methylation to N-Methyllindcarpine

The terminal step in the proposed pathway is the N-methylation of lindcarpine to yield N-methyllindcarpine. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase (NMT). While the specific NMT responsible for this conversion has not been characterized, numerous NMTs involved in alkaloid biosynthesis have been identified, and they often exhibit substrate specificity for particular alkaloid skeletons.

Below is a DOT script for the proposed biosynthetic pathway of N-Methyllindcarpine.

Caption: Proposed biosynthetic pathway of N-Methyllindcarpine from L-tyrosine.

Quantitative Data

Specific quantitative data for the biosynthesis of N-methyllindcarpine, such as enzyme kinetics, substrate and product concentrations, and reaction yields, are not yet available in the scientific literature. However, for researchers aiming to characterize this pathway, the following table outlines the key quantitative parameters that should be determined for each enzymatic step.

| Parameter | Description | Importance |

| Km | Michaelis constant; substrate concentration at half-maximal velocity. | Indicates the affinity of the enzyme for its substrate. |

| Vmax | Maximum reaction velocity. | Defines the maximum rate of the enzymatic reaction. |

| kcat | Turnover number; number of substrate molecules converted per enzyme molecule per unit time. | Represents the catalytic efficiency of the enzyme. |

| kcat/Km | Specificity constant. | A measure of the overall catalytic efficiency of the enzyme. |

| Optimal pH | The pH at which the enzyme exhibits maximum activity. | Crucial for designing in vitro assays and understanding cellular localization. |

| Optimal Temperature | The temperature at which the enzyme exhibits maximum activity. | Important for in vitro assay conditions. |

| Inhibitor Constants (Ki) | Dissociation constant for an inhibitor. | Useful for understanding pathway regulation and for designing specific inhibitors. |

Experimental Protocols

Detailed experimental protocols for the enzymes involved in N-methyllindcarpine biosynthesis have not been published. However, the following are representative protocols for the key enzyme classes, which can be adapted for the study of this specific pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

-

Gene Identification and Cloning: Putative genes for OMTs, NMTs, and CYP450s can be identified from a transcriptome library of Actinodaphne pruinosa based on homology to known alkaloid biosynthetic genes. The full-length cDNAs are then cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

-

Heterologous Expression: The recombinant plasmids are transformed into a suitable expression host. E. coli is commonly used for soluble enzymes like OMTs and NMTs. Yeast (Saccharomyces cerevisiae) or insect cells are often preferred for membrane-bound enzymes like CYP450s, as they facilitate proper folding and post-translational modifications.

-

Protein Purification: Recombinant proteins, often with an affinity tag (e.g., His-tag), are purified from cell lysates using affinity chromatography (e.g., Ni-NTA resin). The purity of the enzyme is assessed by SDS-PAGE.

In Vitro Enzyme Assays

This protocol is a representative method for assaying the activity of a putative lindcarpine N-methyltransferase.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 8.0)

-

1 mM Dithiothreitol (DTT)

-

100 µM Lindcarpine (substrate)

-

200 µM S-adenosyl-L-methionine (SAM) (methyl donor)

-

1-5 µg of purified recombinant NMT

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol (B129727) or by heat inactivation.

-

Product Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of N-methyllindcarpine. The identity of the product should be confirmed by comparison with an authentic standard of N-methyllindcarpine.

This protocol is a representative method for assaying the activity of a putative CYP80G enzyme involved in the formation of the aporphine scaffold from (S)-reticuline.

-

Reaction System: This assay typically requires a source of both the CYP450 and its redox partner, cytochrome P450 reductase (CPR). This can be achieved using microsomes prepared from yeast or insect cells co-expressing both proteins.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM Potassium phosphate (B84403) buffer (pH 7.5)

-

1 mM (S)-Reticuline (substrate)

-

1 mM NADPH (cofactor)

-

Microsomal preparation containing the CYP80G and CPR

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-3 hours with shaking.

-

Extraction: Extract the reaction products with an organic solvent such as ethyl acetate.

-

Product Analysis: Evaporate the organic solvent and redissolve the residue in methanol. Analyze the products by HPLC or LC-MS to identify the aporphine product.

Below is a DOT script for a generalized experimental workflow for enzyme characterization.

Caption: General workflow for the characterization of biosynthetic enzymes.

Conclusion

The biosynthesis of N-methyllindcarpine is proposed to proceed through the well-established aporphine alkaloid pathway, with the final step being the N-methylation of lindcarpine. While the specific enzymes responsible for the later stages of this pathway in Actinodaphne pruinosa have yet to be characterized, this guide provides a robust framework for future research. The elucidation of the complete biosynthetic pathway, including the characterization of all enzymes and their kinetics, will be crucial for the potential metabolic engineering of N-methyllindcarpine production in heterologous systems, opening avenues for its sustainable supply for pharmaceutical research and development.

References

- 1. Aporphine alkaloids - Wikipedia [en.wikipedia.org]

- 2. Substrate specificity of N-methyltransferase involved in purine alkaloids synthesis is dependent upon one amino acid residue of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An (R)-specific N-methyltransferase involved in human morphine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of N-Methyllindcarpine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyllindcarpine, also known as (+)-methyllindcarpine, is an aporphine (B1220529) alkaloid identified in the plant species Actinodaphne pruinosa.[1][2] The elucidation of its chemical structure is fundamental to understanding its biosynthetic pathways, pharmacological properties, and potential for therapeutic applications. This technical guide provides an in-depth overview of the methodologies employed in the structural determination of N-Methyllindcarpine and its analogues, offering a detailed framework for researchers in the field of natural product chemistry and drug discovery. The structural elucidation of N-Methyllindcarpine and its derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy.[1][2][3][4]

Physicochemical Properties

While specific data for N-Methyllindcarpine is not detailed in the available literature, the related compound (+)-N-(2-Hydroxypropyl)lindcarpine, isolated from the same plant, provides valuable comparative data.

| Property | Value for (+)-N-(2-Hydroxypropyl)lindcarpine |

| Appearance | Colorless powder |

| Optical Rotation | [α]²⁵D= + 120° (c = 0.02, MeOH) |

| UV (λmax, MeOH) | 309 nm |

| IR (νmax, KBr) | 3180, 3014, 2934, 2360, 1594 cm⁻¹ |

Spectroscopic Data for Structural Elucidation

The structural determination of aporphine alkaloids like N-Methyllindcarpine is heavily reliant on one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, in conjunction with high-resolution mass spectrometry.[1][2] The following tables summarize the ¹H and ¹³C NMR spectral data for the closely related derivative, (+)-N-(2-Hydroxypropyl)lindcarpine, which serves as a paradigm for the analysis of this class of compounds.[1][3]

Table 1: ¹H-NMR (400 MHz) and ¹³C-NMR (100 MHz) Spectral Data of (+)-N-(2-Hydroxypropyl)lindcarpine (in CDCl₃, δ in ppm, J in Hz)

| Position | δC | δH (J in Hz) |

| 1 | 145.2 | |

| 1a | 127.8 | |

| 1b | 111.4 | |

| 2 | 150.1 | |

| 3 | 111.1 | 6.79 (s) |

| 3a | 122.9 | |

| 4 | 28.9 | 2.58 (m), 3.12 (m) |

| 5 | 53.0 | 2.75 (m), 3.20 (m) |

| 6a | 62.5 | 3.10 (m) |

| 7 | 34.8 | 2.90 (m), 3.05 (m) |

| 7a | 128.5 | |

| 8 | 115.0 | 6.84 (d, 8.0) |

| 9 | 111.9 | 6.86 (d, 8.0) |

| 10 | 148.5 | |

| 11 | 144.1 | |

| 11a | 119.6 | |

| 12 | 63.3 | 2.80 (m) |

| 13 | 66.1 | 3.89 (m) |

| 14 (Me) | 20.8 | 1.22 (d, 6.1) |

| 1-OCH₃ | 56.1 | 3.65 (s) |

| 2-OCH₃ | 60.3 | 3.92 (s) |

Experimental Protocols

The elucidation of N-Methyllindcarpine's structure follows a standardized workflow common in natural product chemistry.

Isolation of N-Methyllindcarpine

The dried and ground stem bark of Actinodaphne pruinosa is subjected to sequential extraction using solvents of increasing polarity, such as hexane (B92381) followed by dichloromethane (B109758).[2] The crude alkaloid fraction is then obtained through an acid-base extraction.[2] Purification of individual alkaloids is achieved through column chromatography over silica (B1680970) gel, with elution gradients of solvents like dichloromethane and methanol (B129727).[2]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.[1][3] Tetramethylsilane (TMS) is used as the internal standard. 2D NMR experiments, including COSY, HMQC, and HMBC, are crucial for establishing the connectivity of protons and carbons within the molecule.

-

Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the compound.[1][3]

-

Infrared (IR) Spectroscopy : IR spectra are recorded using KBr pellets to identify characteristic functional groups. For instance, the IR spectrum of (+)-N-(2-Hydroxypropyl)lindcarpine showed a broad absorption band at 3180 cm⁻¹, indicative of a hydroxyl group.[3]

-

Ultraviolet (UV) Spectroscopy : UV spectra are recorded in methanol to observe the electronic transitions within the molecule, which are characteristic of the aporphine chromophore.[3]

Visualizing the Elucidation Pathway and Molecular Structure

The following diagrams illustrate the logical workflow of the structure elucidation process and the generalized structure of an aporphine alkaloid, the class to which N-Methyllindcarpine belongs.

Conclusion

The chemical structure elucidation of N-Methyllindcarpine is a systematic process that integrates chromatographic separation with a suite of spectroscopic techniques. While detailed published data for N-Methyllindcarpine itself is limited, the analysis of co-isolated, structurally similar alkaloids from Actinodaphne pruinosa provides a robust and detailed blueprint for its structural determination. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the exploration of novel alkaloids and their potential applications in medicine and science.

References

- 1. researchgate.net [researchgate.net]

- 2. (+)-N-(2-Hydroxypropyl)lindcarpine: A New Cytotoxic Aporphine Isolated from Actinodaphne pruinosa Nees - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. (+)-N-(2-hydroxypropyl)lindcarpine: a new cytotoxic aporphine isolated from Actinodaphne pruinosa Nees - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of N-Methyllindcarpine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyllindcarpine is an aporphine (B1220529) alkaloid, a class of naturally occurring compounds known for their diverse pharmacological activities. The precise characterization of such molecules is paramount for research and development, forming the foundation for understanding their structure-activity relationships, metabolic fate, and potential therapeutic applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation and verification of these complex natural products.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-methyllaurotetanine, which can be used as a reference for the characterization of N-Methyllindcarpine and other related aporphine alkaloids.

Table 1: ¹H-NMR Spectroscopic Data of N-Methyllaurotetanine

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.57 | s | - |

| H-8 | 6.75 | d | 8.0 |

| H-9 | 6.85 | d | 8.0 |

| H-6a | 3.82 | m | - |

| N-CH₃ | 2.72 | s | - |

| OCH₃-1 | 3.58 | s | - |

| OCH₃-2 | 3.88 | s | - |

| OCH₃-10 | 3.89 | s | - |

Note: Data is based on typical values for aporphine alkaloids and may vary slightly based on the solvent and experimental conditions.

Table 2: ¹³C-NMR Spectroscopic Data of N-Methyllaurotetanine

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 145.1 |

| C-1a | 127.5 |

| C-1b | 111.3 |

| C-2 | 150.2 |

| C-3 | 111.1 |

| C-3a | 128.9 |

| C-4 | 29.1 |

| C-5 | 53.4 |

| C-6a | 62.9 |

| C-7 | 34.8 |

| C-7a | 122.1 |

| C-8 | 114.9 |

| C-9 | 144.2 |

| C-10 | 148.4 |

| C-11 | 121.7 |

| C-11a | 126.3 |

| N-CH₃ | 43.8 |

| OCH₃-1 | 55.9 |

| OCH₃-2 | 60.3 |

| OCH₃-10 | 56.1 |

Note: Data is based on typical values for aporphine alkaloids and may vary slightly based on the solvent and experimental conditions.

Table 3: Mass Spectrometry (MS) Data of N-Methyllaurotetanine

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| ESI+ | 342.1700 | 100 | [M+H]⁺ |

| ESI+ | 326.1387 | 45 | [M-CH₃+H]⁺ |

| ESI+ | 298.1438 | 30 | [M-C₃H₇+H]⁺ |

Note: Fragmentation patterns can vary depending on the mass spectrometer and the collision energy used.

Table 4: Infrared (IR) Spectroscopic Data of N-Methyllaurotetanine

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3200 | O-H stretch (phenolic) |

| 3000-2850 | C-H stretch (aliphatic) |

| 1600-1450 | C=C stretch (aromatic) |

| 1280-1200 | C-O stretch (aryl ether) |

| 1150-1050 | C-N stretch |

Note: This represents a typical IR absorption profile for aporphine alkaloids with similar functional groups.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aporphine alkaloids. Specific parameters should be optimized for the instrument being used and the specific characteristics of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified alkaloid in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent is critical and can affect the chemical shifts.

-

¹H-NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

-

¹³C-NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters: Spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.

-

-

2D-NMR Experiments: For complete structural elucidation, a suite of 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the purified alkaloid (1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid or ammonium (B1175870) hydroxide (B78521) to promote ionization.

-

Electrospray Ionization (ESI-MS):

-

Instrument: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap is recommended for accurate mass measurements.

-

Ionization Mode: Positive ion mode is typically used for alkaloids as the nitrogen atom is readily protonated.

-

Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

-

MS/MS Analysis: To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film onto a salt plate (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the isolation and spectroscopic analysis of aporphine alkaloids from a plant source.

This guide provides a foundational understanding of the spectroscopic characteristics of N-Methyllindcarpine, using a closely related analogue as a reference. Researchers are encouraged to acquire specific data for N-Methyllindcarpine to further refine our understanding of this and other promising aporphine alkaloids.

Physical and chemical properties of N-Methyllindcarpine

Preliminary Note for Researchers, Scientists, and Drug Development Professionals: Comprehensive experimental data on the physical and chemical properties, as well as the biological activities of N-Methyllindcarpine, is exceptionally scarce in the public domain. This guide compiles the available predicted data and outlines general experimental protocols that would be necessary to fully characterize this compound. The information presented herein is intended to serve as a foundational resource and a roadmap for future research endeavors.

Physicochemical Properties

Quantitative data for N-Methyllindcarpine is limited. The following table summarizes the predicted physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₅NO₄ | Predicted |

| Molecular Weight | 355.43 g/mol | Predicted |

| Melting Point | Not Available | - |

| Boiling Point | 529.3 ± 50.0 °C | Predicted |

| Density | 1.290 ± 0.06 g/cm³ | Predicted |

| pKa | 9.46 ± 0.20 | Predicted |

| Solubility | Not Available | - |

Note: These values are based on computational predictions and require experimental verification.

Spectroscopic Data

Detailed experimental spectroscopic data for N-Methyllindcarpine is not currently available. For the structural elucidation and confirmation of N-Methyllindcarpine, a standard battery of spectroscopic analyses would be required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR would be essential to determine the number of different types of protons and their connectivity. Key signals would include those for aromatic protons, methoxy (B1213986) groups, the N-methyl group, and protons on the alkaloid core.

-

¹³C NMR: Carbon NMR, including broadband decoupled and DEPT experiments, would identify the number of non-equivalent carbons and distinguish between methyl, methylene, methine, and quaternary carbons.

-

2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for establishing the complete chemical structure by revealing proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be necessary to confirm the molecular formula by providing a highly accurate mass measurement. Fragmentation patterns observed in MS/MS experiments would offer valuable information about the compound's structure.

Infrared (IR) Spectroscopy

IR spectroscopy would help identify key functional groups present in the molecule, such as C-H (aromatic and aliphatic), C=C (aromatic), C-O, and C-N bonds.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, or biological evaluation of N-Methyllindcarpine have not been published. The following sections outline general methodologies that could be adapted for this purpose.

Isolation of N-Methyllindcarpine

N-Methyllindcarpine is an alkaloid that could potentially be isolated from plant sources, such as species of the Lindera genus. A general workflow for its isolation is proposed below.

Methodology:

-

Extraction: The dried and powdered plant material would be extracted with a polar solvent like methanol or ethanol (B145695) at room temperature or under reflux.

-

Acid-Base Partitioning: The resulting crude extract would be subjected to acid-base partitioning to selectively isolate the alkaloids. The extract is dissolved in an acidic aqueous solution, washed with an organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified, and the alkaloids are extracted with an immiscible organic solvent like dichloromethane (B109758) or ethyl acetate.

-

Chromatographic Purification: The crude alkaloid fraction would be subjected to multiple steps of chromatography, such as column chromatography over silica gel or alumina, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure N-Methyllindcarpine.

Synthesis of N-Methyllindcarpine

The chemical synthesis of N-Methyllindcarpine has not been reported. A synthetic route would likely involve the construction of the core alkaloid scaffold followed by the introduction of the N-methyl group and other functional groups.

Biological Activity Assays

To investigate the pharmacological potential of N-Methyllindcarpine, a variety of in vitro assays would be necessary.

The effect of N-Methyllindcarpine on the viability of cancer cell lines and normal cell lines could be assessed using assays like the MTT or MTS assay.

N-Methyllindcarpine CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyllindcarpine, a naturally occurring aporphine (B1220529) alkaloid, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its chemical identity, including its CAS number and IUPAC name. While specific extensive biological data for N-Methyllindcarpine is limited in publicly accessible literature, this document outlines the general methodologies for the study of aporphine alkaloids, which can be applied to further investigate its potential pharmacological activities. This guide serves as a foundational resource for researchers initiating studies on N-Methyllindcarpine, providing the necessary chemical information and a framework for experimental design.

Chemical Identity

A clear and unambiguous identification of a compound is the cornerstone of scientific research. The following table summarizes the key identifiers for N-Methyllindcarpine.

| Identifier | Value |

| Common Name | N-Methyllindcarpine |

| CAS Number | 14028-97-8[1] |

| IUPAC Name | (6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol[2] |

| Molecular Formula | C₁₉H₂₁NO₄ |

| Molecular Weight | 327.37 g/mol |

| Compound Class | Aporphine Alkaloid |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of N-Methyllindcarpine are not extensively reported. However, based on its chemical structure as an aporphine alkaloid, it is expected to be a crystalline solid at room temperature. Its solubility is likely to be higher in organic solvents than in water. For experimental purposes, it is recommended to determine solubility in various solvent systems empirically.

Biological and Pharmacological Context

N-Methyllindcarpine belongs to the aporphine class of alkaloids, a large and structurally diverse group of natural products known for a wide range of biological activities. Aporphine alkaloids have been reported to exhibit activities including, but not limited to, effects on the central nervous system and anticancer properties. N-Methyllindcarpine is found in plants of the Lindera genus, within the Lauraceae family.

Currently, there is a lack of specific, publicly available quantitative data on the biological activity of N-Methyllindcarpine. Further research is required to elucidate its pharmacological profile.

Recommended Experimental Protocols

Extraction and Isolation

The initial step in studying a natural product is its extraction and purification from the source material.

Caption: General workflow for the extraction and isolation of N-Methyllindcarpine.

Protocol:

-

Extraction: Dried and powdered plant material is subjected to maceration or Soxhlet extraction with an appropriate organic solvent, such as methanol or ethanol.

-

Acid-Base Partitioning: The resulting crude extract is partitioned between an acidic aqueous solution and an organic solvent to separate the basic alkaloids from other plant constituents. The aqueous layer containing the protonated alkaloids is then basified and re-extracted with an organic solvent to yield a crude alkaloid fraction.

-

Chromatographic Purification: The crude alkaloid fraction is subjected to one or more chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure N-Methyllindcarpine.

Structural Elucidation

The identity and purity of the isolated compound should be confirmed using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure and stereochemistry.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore system.

In Vitro Biological Assays

To investigate the potential biological activities of N-Methyllindcarpine, a panel of in vitro assays can be employed.

4.3.1. Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of a compound against various cancer cell lines.

Caption: Workflow for a typical MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Plate cells at an appropriate density in 96-well microplates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of N-Methyllindcarpine. Include a vehicle control and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of the wells using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

4.3.2. Neuroactivity Screening

Given that many aporphine alkaloids exhibit activity in the central nervous system, initial screening could involve receptor binding assays for key neurotransmitter receptors (e.g., dopamine, serotonin (B10506) receptors) or assays to measure effects on neuronal cell viability and function.

Signaling Pathway Analysis

Should initial biological screening reveal significant activity, further investigation into the underlying mechanism of action would be warranted. This would involve exploring the compound's effect on specific cellular signaling pathways.

Caption: A generalized diagram illustrating a potential signaling pathway.

The specific pathways to investigate would be dependent on the observed biological activity. For example, if N-Methyllindcarpine shows anticancer activity, pathways involved in cell cycle regulation, apoptosis (e.g., caspase activation), or specific cancer-related signaling cascades (e.g., PI3K/Akt, MAPK) would be relevant areas of study. Techniques such as Western blotting, qPCR, and reporter gene assays would be employed to probe these pathways.

Conclusion

N-Methyllindcarpine is a defined chemical entity with the potential for interesting biological activities, characteristic of its aporphine alkaloid class. This technical guide provides the essential chemical information and a roadmap for researchers to embark on a systematic investigation of its pharmacological properties. The outlined experimental protocols, from isolation to in vitro screening and pathway analysis, offer a solid framework for generating the quantitative data necessary to build a comprehensive understanding of this natural product. Further research is essential to unlock the full therapeutic potential of N-Methyllindcarpine.

References

Unveiling the Pharmacological Potential of N-Methyllindcarpine: A Technical Overview

For Immediate Release

A Deep Dive into the Biological Activities of a Promising Aporphine (B1220529) Alkaloid

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the potential biological activities of N-Methyllindcarpine, an aporphine alkaloid isolated from plants of the Actinodaphne genus. While direct and extensive research on N-Methyllindcarpine is limited, this document consolidates the available information and provides context based on the activities of its source plant and related compounds.

Executive Summary

N-Methyllindcarpine is a member of the aporphine class of alkaloids, a group of natural products known for a wide spectrum of biological activities. Although specific quantitative data on the bioactivity of N-Methyllindcarpine is not extensively documented in publicly available literature, the pharmacological profile of extracts from Actinodaphne pruinosa, from which it has been isolated, and of related aporphine alkaloids, suggests potential cytotoxic, antioxidant, and anti-inflammatory properties. This guide will synthesize the existing, albeit limited, data and propose avenues for future research.

Contextual Biological Activity: Actinodaphne pruinosa

N-Methyllindcarpine is a known constituent of Actinodaphne pruinosa. Studies on the extracts and essential oils of this plant provide the primary clues to the potential activities of its individual components.

Table 1: Summary of Biological Activities of Actinodaphne pruinosa Extracts and Essential Oils

| Extract/Essential Oil | Bioassay | Result |

| Methanolic Leaf Extract | DPPH Radical Scavenging | Significant Antioxidant Activity |

| Methanolic Leaf Extract | Antityrosinase Activity | Significant Inhibition |

| Methanolic Leaf Extract | Acetylcholinesterase Inhibition | Significant Inhibition |

| Methanolic Leaf Extract | Anti-inflammatory Activity | Not Quantified |

| Essential Oil | DPPH Radical Scavenging | Significant Antioxidant Activity |

| Essential Oil | Lipoxygenase Inhibition | Significant Anti-inflammatory Activity |

Note: Specific IC50 values for the extracts were not consistently reported in the reviewed literature.

Inferred Potential of N-Methyllindcarpine

The broader class of aporphine alkaloids has been the subject of extensive pharmacological investigation. These studies offer a predictive framework for the potential biological activities of N-Methyllindcarpine.

Potential Cytotoxic Activity

Aporphine alkaloids are widely recognized for their cytotoxic effects against various cancer cell lines. While data for N-Methyllindcarpine is absent, a closely related derivative isolated from the same plant, (+)-N-(2-Hydroxypropyl)lindcarpine, exhibited cytotoxic activity against P-388 murine leukemia cells with an IC50 value of 3.9 μg/mL. This suggests that the lindcarpine scaffold may possess cytotoxic potential.

Workflow for Cytotoxicity Screening:

The following diagram illustrates a general workflow for assessing the cytotoxic potential of a compound like N-Methyllindcarpine.

Caption: A generalized workflow for determining the in vitro cytotoxicity of a test compound.

Potential Anti-inflammatory and Antioxidant Activity

The observed anti-inflammatory (lipoxygenase inhibition) and antioxidant (DPPH scavenging) activities of Actinodaphne pruinosa essential oil suggest that its constituent alkaloids, including N-Methyllindcarpine, may contribute to these effects.

Signaling Pathway Hypothesis:

A potential mechanism for the anti-inflammatory activity of aporphine alkaloids could involve the inhibition of pro-inflammatory signaling pathways such as NF-κB.

Caption: A hypothetical model of N-Methyllindcarpine's potential anti-inflammatory action via NF-κB pathway inhibition.

Experimental Protocols

As no specific experimental studies on N-Methyllindcarpine were identified, this section provides a general methodology for a key assay that would be crucial in determining its bioactivity, based on standard laboratory practices.

MTT Assay for Cytotoxicity

Objective: To determine the concentration of N-Methyllindcarpine that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

N-Methyllindcarpine

-

Human cancer cell line (e.g., HeLa)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Culture: Maintain HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Harvest cells using trypsin-EDTA, perform a cell count, and seed 5,000 cells per well in a 96-well plate. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a stock solution of N-Methyllindcarpine in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of N-Methyllindcarpine. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Future Directions and Conclusion

The information available on the biological activity of N-Methyllindcarpine is currently sparse. However, based on its chemical class and the bioactivity of its source plant, it represents a promising candidate for further pharmacological investigation.

Logical Framework for Future Research:

Caption: A logical progression for the comprehensive evaluation of N-Methyllindcarpine's biological activity.

N-Methyllindcarpine: A Technical Review for Drug Discovery Professionals

An In-depth Guide on the Aporphine (B1220529) Alkaloid N-Methyllindcarpine, also known as (+)-Methyllindcarpine

Introduction

N-Methyllindcarpine is a naturally occurring aporphine alkaloid found within the Lauraceae family of plants. Specifically, it has been identified as a constituent of Actinodaphne pruinosa Nees.[1][2][3] As a member of the aporphine class of isoquinoline (B145761) alkaloids, N-Methyllindcarpine shares a structural framework with numerous compounds known for their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the available scientific literature on N-Methyllindcarpine, with a focus on its chemical properties, biological context, and the experimental methodologies relevant to its study. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of novel natural products.

Chemical and Physical Properties

While detailed experimental data on the physicochemical properties of N-Methyllindcarpine are not extensively reported in the available literature, its identity is confirmed through spectroscopic analysis.

| Property | Data | Reference |

| Compound Name | N-Methyllindcarpine; (+)-Methyllindcarpine | [1][2] |

| CAS Number | 14028-97-8 | |

| Plant Source | Actinodaphne pruinosa Nees (Lauraceae) | |

| Compound Type | Aporphine Alkaloid |

Biological Activity and Context

Direct quantitative biological data for N-Methyllindcarpine is limited in the current scientific literature. However, a study by Rachmatiah et al. (2009) provides critical context by reporting the cytotoxic activity of a closely related, novel derivative isolated from the same plant source, (+)-N-(2-Hydroxypropyl)lindcarpine. This suggests that the lindcarpine scaffold is a promising starting point for the exploration of new cytotoxic agents.

Cytotoxicity Data of a Related Compound

The following table summarizes the reported in vitro cytotoxicity of (+)-N-(2-Hydroxypropyl)lindcarpine against the P-388 murine leukemia cell line.

| Compound | Cell Line | Assay Type | IC50 (µg/mL) | Reference |

| (+)-N-(2-Hydroxypropyl)lindcarpine | P-388 Murine Leukemia | MTT Assay | 3.9 |

Experimental Protocols

The following sections detail the experimental methodologies for the isolation and cytotoxic evaluation of N-Methyllindcarpine and its analogs, as described in the literature.

Isolation and Purification of N-Methyllindcarpine

The isolation of N-Methyllindcarpine from its natural source involves a multi-step extraction and chromatographic process.

Cytotoxicity Testing: MTT Assay

The cytotoxic activity of the related compound (+)-N-(2-Hydroxypropyl)lindcarpine was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) microculture tetrazolium assay.

Mechanism of Action and Signaling Pathways

The mechanism of action for N-Methyllindcarpine has not been elucidated in the reviewed literature. Aporphine alkaloids, as a class, are known to interact with a variety of biological targets, including G-protein coupled receptors (such as dopaminergic and adrenergic receptors) and enzymes. However, without specific studies on N-Methyllindcarpine, any proposed mechanism would be purely speculative. Further research is required to determine its molecular targets and the signaling pathways it may modulate.

Conclusion and Future Directions

N-Methyllindcarpine is a naturally occurring aporphine alkaloid that has been successfully isolated and characterized. While direct biological data for this compound is scarce, the cytotoxic activity of a closely related analog, (+)-N-(2-Hydroxypropyl)lindcarpine, highlights the potential of the lindcarpine chemical scaffold in the development of novel therapeutic agents, particularly in the area of oncology.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxic activity of N-Methyllindcarpine against a broad panel of cancer cell lines.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by N-Methyllindcarpine to understand its mode of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of N-Methyllindcarpine to optimize its potency and selectivity.

The information presented in this technical guide provides a foundation for researchers to build upon in the exploration of N-Methyllindcarpine and related compounds as potential drug candidates.

References

In-depth Technical Guide: The Pharmacology of N-Methyllindcarpine

Foreword for the Research Community

This document serves as a summary of the currently available public knowledge regarding the pharmacology of N-Methyllindcarpine, an aporphine (B1220529) alkaloid. Despite a comprehensive search of scientific literature, it has become evident that detailed pharmacological studies on this specific compound are not publicly available at this time. Therefore, this guide will outline the existing information, highlight the significant knowledge gaps, and provide context based on the broader class of aporphine alkaloids. This paper is intended for researchers, scientists, and drug development professionals who may be interested in exploring the potential of this natural product.

Introduction to N-Methyllindcarpine

N-Methyllindcarpine is a naturally occurring aporphine alkaloid. Alkaloids are a class of basic nitrogen-containing organic compounds of plant origin that have pronounced physiological actions on humans. The aporphine alkaloid subclass is characterized by a specific tetracyclic dibenzo[de,g]quinoline ring system.

Known Natural Sources:

N-Methyllindcarpine has been successfully isolated and identified from several plant species, primarily within the Lauraceae and Annonaceae families. These include:

-

Actinodaphne pruinosa Nees (Lauraceae)

-

Phoebe clemensii Allen (Lauraceae)

-

Miliusa cuneata (Annonaceae)

-

Litsea cubeba (Lauraceae)

The isolation from these various plant sources suggests its distribution within certain botanical families, offering a starting point for further phytochemical investigations.

Current State of Pharmacological Research

A thorough review of published scientific studies reveals a significant lack of specific pharmacological data for N-Methyllindcarpine. As of the compilation of this document, there are no publicly available in-depth in vitro or in vivo studies detailing its mechanism of action, receptor binding affinities, or specific signaling pathways.

This absence of data means that key pharmacological parameters such as IC50, Ki, and ED50 values are not available. Consequently, a detailed quantitative analysis and comparison, as is standard for a comprehensive pharmacological profile, cannot be constructed.

Inferences from Related Aporphine Alkaloids

While direct pharmacological data on N-Methyllindcarpine is wanting, some insights can be gleaned from studies on structurally related aporphine alkaloids.

Cytotoxic Potential

Aporphine alkaloids as a class are known to exhibit a range of biological activities, with cytotoxicity against various cancer cell lines being a prominent feature[1][2][3][4][5]. The proposed mechanisms of action for some aporphine alkaloids include the inhibition of DNA topoisomerases and polymerases.

Of particular relevance is a study on a closely related compound, (+)-N-(2-Hydroxypropyl)lindcarpine , which was isolated from the same plant, Actinodaphne pruinosa. This compound demonstrated cytotoxic activity against P-388 murine leukemia cells with an IC50 value of 3.9 μg/mL. This finding suggests that the lindcarpine scaffold, and potentially its N-methylated derivative, may possess cytotoxic properties.

Furthermore, a broader review on aporphine alkaloids has noted that N-methyl substitution on the foundational structure can be a favorable modification for enhancing cytotoxic activity against cancer cells.

Experimental Protocols: A Methodological Gap

A critical component of any technical guide is the detailed methodology of key experiments. Due to the lack of published pharmacological studies on N-Methyllindcarpine, there are no specific experimental protocols to report.

For researchers interested in investigating the pharmacology of N-Methyllindcarpine, standard experimental workflows for natural product screening and characterization would be applicable. A potential workflow is outlined below.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of N-Methyllindcarpine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyllindcarpine is an aporphine (B1220529) alkaloid, a class of naturally occurring compounds known for their diverse and significant pharmacological activities. The tetracyclic core of aporphine alkaloids has been a subject of extensive research in synthetic organic chemistry due to its prevalence in numerous biologically active molecules. This document provides a detailed methodological framework for the total synthesis of N-Methyllindcarpine, based on established and contemporary synthetic strategies for the aporphine core. The presented methodology is a composite of well-established reactions adapted for the specific structural features of N-Methyllindcarpine, providing a comprehensive guide for researchers in medicinal chemistry and drug development.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for N-Methyllindcarpine is outlined below. The primary disconnection is the N-methyl group, revealing lindcarpine as the immediate precursor. Lindcarpine can be envisioned to be formed through an intramolecular C-C bond formation, a key step in aporphine synthesis. This leads back to a substituted 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (THIQ) intermediate. The THIQ core is accessible through a Bischler-Napieralski or Pictet-Spengler reaction from a corresponding β-phenylethylamide, which in turn can be synthesized from a substituted β-phenylethylamine and a phenylacetic acid derivative.

Caption: Retrosynthetic analysis of N-Methyllindcarpine.

Synthetic Strategy and Key Reactions

The forward synthesis of N-Methyllindcarpine can be strategically divided into three main stages:

-

Construction of the Tetrahydroisoquinoline (THIQ) Core: This involves the synthesis of a suitably substituted β-phenylethylamide followed by a Bischler-Napieralski cyclization and subsequent reduction.

-

Formation of the Aporphine Core: This crucial step involves an intramolecular cyclization of the THIQ precursor to form the characteristic tetracyclic aporphine ring system of lindcarpine. Phenolic oxidative coupling or the Pschorr cyclization are common methods to achieve this transformation.

-

Final N-Methylation: The synthesis is completed by the N-methylation of lindcarpine to yield the target molecule, N-Methyllindcarpine.

Experimental Protocols

Stage 1: Synthesis of the Tetrahydroisoquinoline (THIQ) Core

Protocol 1.1: Synthesis of the β-Phenylethylamide Precursor

This protocol describes the amide coupling between a substituted β-phenylethylamine and a substituted phenylacetic acid. The specific substitution patterns will depend on the desired final product, N-Methyllindcarpine. Based on its structure, the synthesis would likely start from 3,4-dimethoxyphenethylamine (B193588) and a suitably protected hydroxymethoxyphenylacetic acid.

-

Materials:

-

Substituted β-phenylethylamine (1.0 eq)

-

Substituted phenylacetic acid (1.05 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.1 eq) or EDC·HCl (1.1 eq)

-

Hydroxybenzotriazole (HOBt) (0.5 eq)

-

Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

-

Procedure:

-

Dissolve the substituted phenylacetic acid in anhydrous DCM.

-

Add DCC (or EDC·HCl) and HOBt to the solution and stir for 30 minutes at 0 °C.

-

In a separate flask, dissolve the substituted β-phenylethylamine and TEA (or DIPEA) in anhydrous DCM.

-

Add the amine solution dropwise to the activated acid solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude amide by column chromatography on silica (B1680970) gel.

-

Protocol 1.2: Bischler-Napieralski Cyclization

This reaction forms the 3,4-dihydroisoquinoline (B110456) ring.

-

Materials:

-

β-Phenylethylamide (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (2.0-3.0 eq)

-

Acetonitrile (B52724) or Toluene, anhydrous

-

-

Procedure:

-

Dissolve the amide in anhydrous acetonitrile or toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add POCl₃ dropwise.

-

Heat the mixture to reflux (80-110 °C) for 2-4 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a saturated solution of NaHCO₃ or NH₄OH to pH 8-9.

-

Extract the product with DCM or ethyl acetate (B1210297) (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude dihydroisoquinoline is often used in the next step without further purification.

-

Protocol 1.3: Reduction to Tetrahydroisoquinoline (THIQ)

-

Materials:

-

Crude 3,4-dihydroisoquinoline (1.0 eq)

-

Sodium borohydride (B1222165) (NaBH₄) (1.5-2.0 eq)

-

-

Procedure:

-

Dissolve the crude dihydroisoquinoline in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add NaBH₄ portion-wise.

-

Stir the reaction at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with DCM (3 x volume).

-

Combine the organic layers, dry over anhydrous MgSO₄, and concentrate to yield the crude THIQ.

-

Purify by column chromatography on silica gel.

-

Stage 2: Formation of the Aporphine Core (Lindcarpine)

Protocol 2.1: Intramolecular Phenolic Oxidative Coupling

This biomimetic approach mimics the natural synthesis of aporphine alkaloids. This protocol is adapted from strategies used for the synthesis of related aporphines like glaucine (B1671577) and isoboldine.[1]

-

Materials:

-

Substituted 1-Benzyl-THIQ (1.0 eq)

-

Vanadium oxytrifluoride (VOF₃) or other suitable oxidant (e.g., FeCl₃, K₃[Fe(CN)₆])

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous and degassed

-

-

Procedure:

-

Dissolve the THIQ precursor in a mixture of DCM and TFA under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to the desired temperature (e.g., -40 °C to 0 °C).

-

Add a solution of the oxidant (e.g., VOF₃ in TFA) dropwise over a period of 1-2 hours.

-

Stir the reaction at low temperature for an additional 1-4 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃ or NH₄OH.

-

Extract the product with DCM.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude aporphine (lindcarpine) by column chromatography.

-

Alternative Protocol 2.2: Pschorr Cyclization

This classical method involves the diazotization of an amino-substituted 1-benzyl-THIQ followed by copper-catalyzed cyclization.

-

Materials:

-

1-(2'-Aminobenzyl)-THIQ derivative (1.0 eq)

-

Sodium nitrite (B80452) (NaNO₂) (1.1 eq)

-

Hydrochloric acid (HCl), dilute

-

Copper powder or Copper(I) salt (catalytic)

-

-

Procedure:

-

Dissolve the amino-THIQ precursor in dilute HCl and cool to 0-5 °C.

-

Slowly add an aqueous solution of NaNO₂ dropwise, maintaining the temperature below 5 °C.

-

Stir for 30 minutes to form the diazonium salt.

-

In a separate flask, prepare a suspension of copper powder in water.

-

Slowly add the cold diazonium salt solution to the copper suspension with vigorous stirring.

-

Allow the reaction to warm to room temperature and then heat gently (50-60 °C) until nitrogen evolution ceases.

-

Cool the mixture and filter to remove the copper.

-

Make the filtrate alkaline with ammonium (B1175870) hydroxide.

-

Extract the product with chloroform (B151607) or DCM.

-

Dry the combined organic extracts and concentrate.

-

Purify by column chromatography.

-

Stage 3: N-Methylation of Lindcarpine

Protocol 3.1: Reductive Amination

This is a standard and high-yielding method for N-methylation.

-

Materials:

-

Lindcarpine (1.0 eq)

-

Formaldehyde (B43269) (37% aqueous solution) (1.5-2.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)

-

Methanol or 1,2-Dichloroethane (DCE)

-

-

Procedure:

-

Dissolve lindcarpine in methanol or DCE.

-

Add the aqueous formaldehyde solution.

-

Stir the mixture at room temperature for 1-2 hours.

-

Cool the reaction to 0 °C and add the reducing agent (NaBH₄ or NaBH(OAc)₃) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction with water.

-

If using methanol, remove it under reduced pressure.

-

Extract the product with DCM or ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify N-Methyllindcarpine by column chromatography or recrystallization.

-

Data Presentation

The following tables summarize typical yields for the key reaction types involved in the synthesis of aporphine alkaloids, based on literature for structurally similar compounds. Actual yields for the synthesis of N-Methyllindcarpine may vary.

| Reaction Stage | Key Reaction | Typical Yield Range (%) |

| Stage 1 | Amide Formation | 80-95 |

| Bischler-Napieralski Cyclization | 60-85 | |

| THIQ Reduction | 85-98 | |

| Stage 2 | Phenolic Oxidative Coupling | 30-60 |